molecular formula C35H49N5O5S B12410856 Antibacterial agent 102

Antibacterial agent 102

Cat. No.: B12410856
M. Wt: 651.9 g/mol
InChI Key: LWGXUSGMNQTXMC-CVPIINBPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antibacterial agent 102 is a potent compound known for its effective antibacterial activity, particularly against Staphylococcus aureus. It has shown promising results in both in vitro and in vivo studies, making it a valuable candidate in the fight against bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial agent 102 involves multiple steps, including the formation of a substituted triazole moietyCommon reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and efficacy of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the purity and composition of the compound .

Chemical Reactions Analysis

Types of Reactions: Antibacterial agent 102 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its antibacterial properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced antibacterial activity. These derivatives are often tested for their efficacy against different bacterial strains to identify the most potent candidates .

Scientific Research Applications

Antibacterial agent 102 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Antibacterial agent 102 involves inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, interfering with the translation process and preventing the synthesis of essential proteins. This action ultimately leads to the death of the bacterial cell. The compound specifically targets the peptidyl transferase site of the 50S ribosomal subunit, making it highly effective against a broad range of bacterial species .

Comparison with Similar Compounds

    Penicillin: A well-known antibacterial agent that targets bacterial cell wall synthesis.

    Tetracycline: Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.

    Ciprofloxacin: Targets bacterial DNA gyrase, preventing DNA replication.

Uniqueness: Antibacterial agent 102 stands out due to its unique mechanism of action and its effectiveness against drug-resistant bacterial strains. Unlike some other antibacterial agents, it has shown minimal resistance development, making it a promising candidate for long-term use .

Properties

Molecular Formula

C35H49N5O5S

Molecular Weight

651.9 g/mol

IUPAC Name

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[[2-[4-[(dimethylamino)methyl]triazol-1-yl]acetyl]amino]phenyl]sulfanylacetate

InChI

InChI=1S/C35H49N5O5S/c1-8-33(4)17-28(34(5)22(2)13-15-35(23(3)32(33)44)16-14-26(41)31(34)35)45-30(43)21-46-27-12-10-9-11-25(27)36-29(42)20-40-19-24(37-38-40)18-39(6)7/h8-12,19,22-23,28,31-32,44H,1,13-18,20-21H2,2-7H3,(H,36,42)/t22-,23+,28-,31+,32+,33-,34+,35+/m1/s1

InChI Key

LWGXUSGMNQTXMC-CVPIINBPSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4=CC=CC=C4NC(=O)CN5C=C(N=N5)CN(C)C)C

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4=CC=CC=C4NC(=O)CN5C=C(N=N5)CN(C)C)C

Origin of Product

United States

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